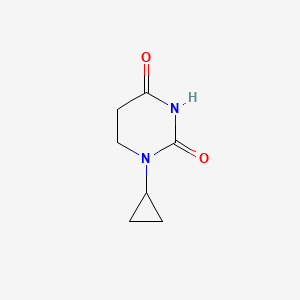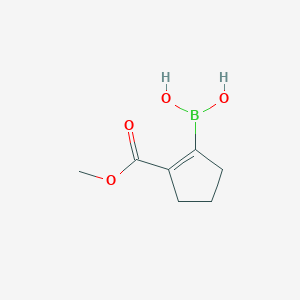
(2-(Methoxycarbonyl)cyclopent-1-en-1-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Methoxycarbonyl)cyclopent-1-en-1-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a cyclopentene ring with a methoxycarbonyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Methoxycarbonyl)cyclopent-1-en-1-yl)boronic acid typically involves the borylation of a cyclopentene derivative. One common method is the hydroboration of a cyclopentene precursor followed by oxidation to yield the boronic acid. The reaction conditions often involve the use of borane reagents and catalysts to facilitate the addition of the boron moiety to the cyclopentene ring.
Industrial Production Methods
Industrial production of this compound may involve scalable hydroboration processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
化学反応の分析
Types of Reactions
(2-(Methoxycarbonyl)cyclopent-1-en-1-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic acid to boranes or other reduced boron species.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki–Miyaura coupling, where it reacts with halides to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki–Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters and other oxidized boron compounds.
Reduction: Boranes and other reduced boron species.
Substitution: Biaryl compounds and other cross-coupled products.
科学的研究の応用
(2-(Methoxycarbonyl)cyclopent-1-en-1-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to form carbon-carbon bonds, facilitating the synthesis of complex organic molecules.
Medicine: Investigated for its role in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials and fine chemicals.
作用機序
The mechanism of action of (2-(Methoxycarbonyl)cyclopent-1-en-1-yl)boronic acid in cross-coupling reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The boronic acid group plays a crucial role in stabilizing the intermediate species and facilitating the reaction pathway.
類似化合物との比較
Similar Compounds
- Cyclopent-1-en-1-ylboronic acid
- (Cyclopent-1-en-1-yl)boronic acid
- Diethyl 2-cyclopenten-1-ylmalonate
Uniqueness
(2-(Methoxycarbonyl)cyclopent-1-en-1-yl)boronic acid is unique due to the presence of the methoxycarbonyl group, which can influence its reactivity and stability in chemical reactions. This functional group can also provide additional sites for further functionalization, making it a versatile reagent in organic synthesis.
特性
分子式 |
C7H11BO4 |
|---|---|
分子量 |
169.97 g/mol |
IUPAC名 |
(2-methoxycarbonylcyclopenten-1-yl)boronic acid |
InChI |
InChI=1S/C7H11BO4/c1-12-7(9)5-3-2-4-6(5)8(10)11/h10-11H,2-4H2,1H3 |
InChIキー |
TYGSGVOGPKTBNK-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(CCC1)C(=O)OC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


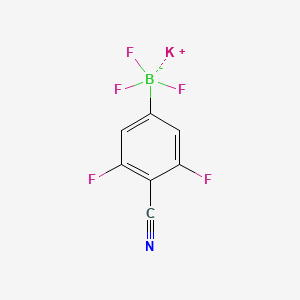
![Methyl 3-[(2-chloropyrimidin-4-yl)sulfanyl]propanoate](/img/structure/B15297749.png)

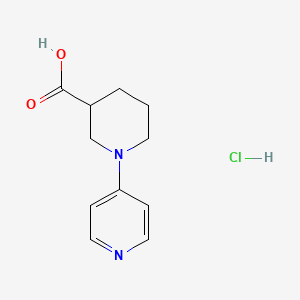
![5-Oxa-8-azaspiro[3.5]nonane-8-carbonyl chloride](/img/structure/B15297760.png)
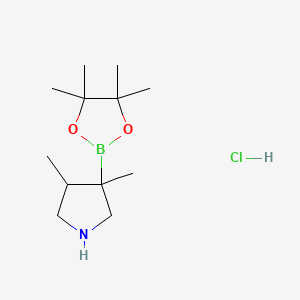
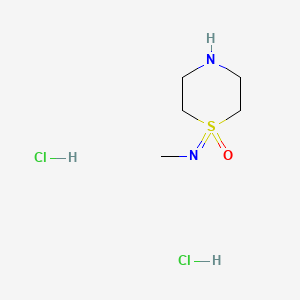
![Benzo[d]thiazol-4-ylboronic acid](/img/structure/B15297776.png)
![Tert-butyl4-ethyl-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15297782.png)
![3-(5-Amino-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B15297790.png)
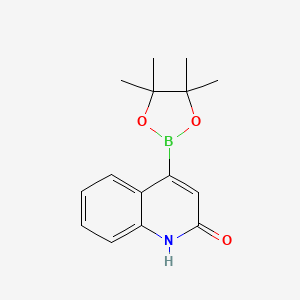
![2-{6-Oxa-9-azaspiro[4.5]decan-9-yl}ethan-1-amine](/img/structure/B15297804.png)
![N-[3-(bromomethyl)-3-[2-(propan-2-yloxy)ethoxy]cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B15297810.png)
